Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride
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Overview
Description
Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group in its structure imparts distinct chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the use of trifluoromethyl iodide and a radical initiator to introduce the trifluoromethyl group onto the phenyl ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale radical trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity . The scalability of these methods makes it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted phenyl ketones, while reduction can produce trifluoromethyl-substituted phenyl alcohols .
Scientific Research Applications
Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors and enzymes, modulating their activity and leading to desired biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the azanium and chloride components.
Trifluoromethylphenylamine: Contains the trifluoromethyl group and an amine functional group.
Trifluoromethylphenylmethanol: Features the trifluoromethyl group and a hydroxyl group.
Uniqueness
Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride is unique due to the combination of the trifluoromethyl group with the azanium and chloride components. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-14-7-8-4-3-5-9(6-8)10(11,12)13;/h3-6,14H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYYJIUWKGQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC1=CC(=CC=C1)C(F)(F)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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